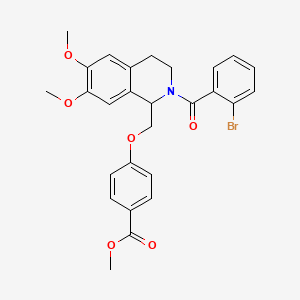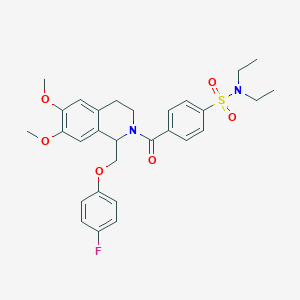![molecular formula C21H22N4O5S2 B11225784 4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11225784.png)
4-(N,N-dimethylsulfamoyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrazole core, a dimethylsulfamoyl group, and a benzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves multiple steps, including the formation of the thienopyrazole core and subsequent functionalization. Common synthetic routes may involve the use of reagents such as dimethylsulfamoyl chloride and 4-methylphenyl derivatives under controlled conditions. Industrial production methods would likely optimize these steps for higher yields and purity, employing advanced techniques like continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The thienopyrazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide. Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure.
Applications De Recherche Scientifique
4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrazole core is known to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction cascades or metabolic processes, depending on the biological context.
Comparaison Avec Des Composés Similaires
Compared to other thienopyrazole derivatives, 4-(DIMETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(METHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE
- 4-(DIMETHYLSULFAMOYL)-N-[2-(4-CHLOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C21H22N4O5S2 |
|---|---|
Poids moléculaire |
474.6 g/mol |
Nom IUPAC |
4-(dimethylsulfamoyl)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C21H22N4O5S2/c1-14-4-8-16(9-5-14)25-20(18-12-31(27,28)13-19(18)23-25)22-21(26)15-6-10-17(11-7-15)32(29,30)24(2)3/h4-11H,12-13H2,1-3H3,(H,22,26) |
Clé InChI |
AJKYLMUSXNBBSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-3,4-dimethoxyaniline](/img/structure/B11225712.png)
![ethyl 4-{[(6,7-dimethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-9-yl)carbonyl]amino}benzoate](/img/structure/B11225724.png)
![1-(3-chloro-4-methylphenyl)-N-cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11225726.png)
![8-methyl-N-[4-(propan-2-yloxy)benzyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11225730.png)
![Methyl 1,7-dimethyl-2,4-dioxo-3-[2-oxo-2-(phenylamino)ethyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11225742.png)
![4-(4-benzylpiperidin-1-yl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11225747.png)
![N-(3-iodophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11225748.png)

![6,7-dimethyl-N-(2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11225751.png)
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11225754.png)
![4-butyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11225765.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B11225777.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2,6-dimethylphenyl)acetamide](/img/structure/B11225782.png)
